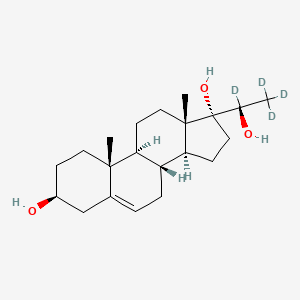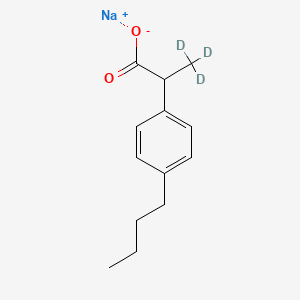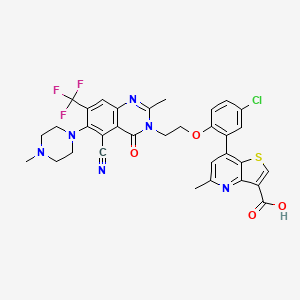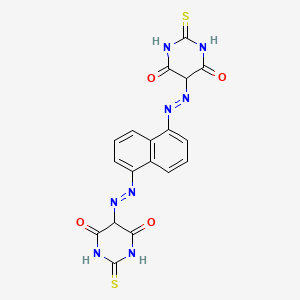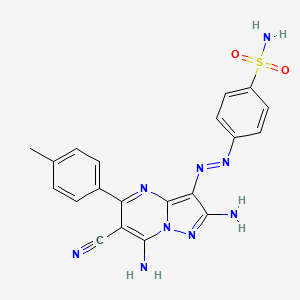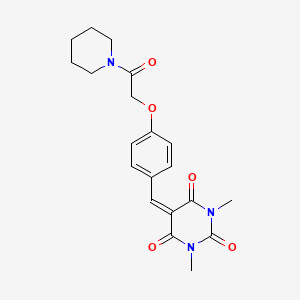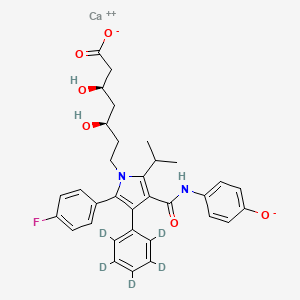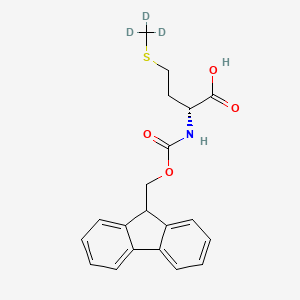
D-Methionine-N-fmoc-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Methionine-N-fmoc-d3: is a deuterium-labeled derivative of D-Methionine-N-fmoc. This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology. The incorporation of deuterium, a stable isotope of hydrogen, into the molecule enhances its utility as a tracer in various analytical and experimental procedures .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of D-Methionine-N-fmoc-d3 typically involves the incorporation of deuterium into D-Methionine-N-fmoc. The process begins with the protection of the amino group of D-Methionine using the fluorenylmethyloxycarbonyl (Fmoc) group. This is achieved by reacting D-Methionine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base . The deuterium atoms are introduced by using deuterated reagents or solvents during the synthesis .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-purity reagents to ensure the consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: D-Methionine-N-fmoc-d3 undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the methionine side chain can be oxidized to form sulfoxides or sulfones.
Reduction: The Fmoc group can be removed under reductive conditions.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Piperidine is often used to remove the Fmoc group.
Substitution: Various bases and nucleophiles can be used to introduce different functional groups.
Major Products: The major products formed from these reactions include deprotected methionine, oxidized methionine derivatives, and substituted methionine derivatives .
Applications De Recherche Scientifique
Chemistry: D-Methionine-N-fmoc-d3 is used as a stable isotope-labeled compound in various chemical analyses, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Biology: In biological research, it serves as a tracer to study metabolic pathways and protein synthesis. The deuterium labeling allows for precise quantification and tracking of the compound within biological systems .
Medicine: In pharmacological studies, this compound is used to investigate the pharmacokinetics and metabolism of methionine-containing drugs. The deuterium labeling helps in understanding the drug’s absorption, distribution, metabolism, and excretion (ADME) properties .
Industry: In the pharmaceutical industry, this compound is used in the development and testing of new drugs. Its stable isotope labeling provides valuable insights into the drug’s behavior in the body .
Mécanisme D'action
The primary mechanism of action of D-Methionine-N-fmoc-d3 involves its role as a tracer in various analytical techniques. The deuterium atoms in the compound provide a distinct signal in mass spectrometry and NMR spectroscopy, allowing for accurate detection and quantification . The Fmoc group serves as a protecting group for the amino group of methionine, facilitating its incorporation into peptides and proteins during synthesis .
Comparaison Avec Des Composés Similaires
D-Methionine-N-fmoc: The non-deuterated version of D-Methionine-N-fmoc-d3.
L-Methionine-N-fmoc: The L-isomer of methionine with an Fmoc protecting group.
D-Methionine-d3: The deuterium-labeled version of D-Methionine without the Fmoc group.
Uniqueness: this compound is unique due to its combination of deuterium labeling and Fmoc protection. This dual modification enhances its utility in both analytical and synthetic applications. The deuterium labeling provides distinct analytical signals, while the Fmoc group facilitates peptide synthesis .
Propriétés
Formule moléculaire |
C20H21NO4S |
|---|---|
Poids moléculaire |
374.5 g/mol |
Nom IUPAC |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(trideuteriomethylsulfanyl)butanoic acid |
InChI |
InChI=1S/C20H21NO4S/c1-26-11-10-18(19(22)23)21-20(24)25-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,21,24)(H,22,23)/t18-/m1/s1/i1D3 |
Clé InChI |
BUBGAUHBELNDEW-HLENTGRASA-N |
SMILES isomérique |
[2H]C([2H])([2H])SCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
SMILES canonique |
CSCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


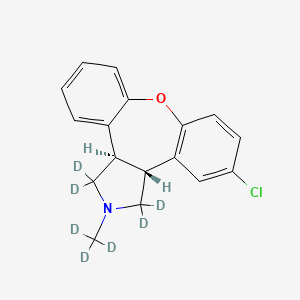
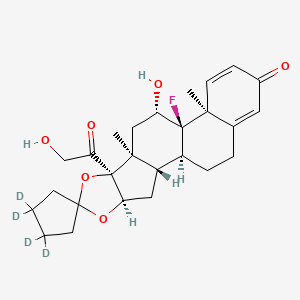
![4-[[(1R)-3-(4-Morpholinyl)-3-oxo-1-[(phenylthio)methyl]propyl]amino]-3-trifluoromethylsulfonyl-benzenesulfonamide-d8](/img/structure/B12415380.png)
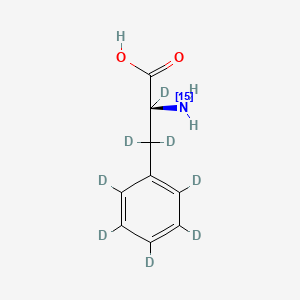
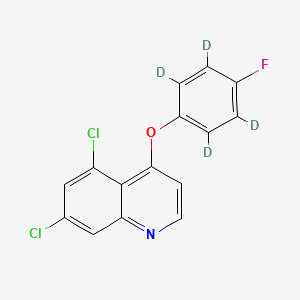
![N-[3-[(4R,5R,6R)-2-azanyl-5-fluoranyl-4,6-dimethyl-5,6-dihydro-1,3-thiazin-4-yl]-4-fluoranyl-phenyl]-5-(fluoranylmethoxy)pyrazine-2-carboxamide](/img/structure/B12415393.png)
